2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide
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Overview
Description
2-{[1-(CARBAMOYLMETHYL)-5-(HYDROXYMETHYL)-1H-IMIDAZOL-2-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is a complex organic compound featuring an imidazole ring, a carbamoylmethyl group, and a trimethylphenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(CARBAMOYLMETHYL)-5-(HYDROXYMETHYL)-1H-IMIDAZOL-2-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactionsThe final step involves the attachment of the sulfanyl group and the trimethylphenyl acetamide moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(CARBAMOYLMETHYL)-5-(HYDROXYMETHYL)-1H-IMIDAZOL-2-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The carbamoylmethyl group can be reduced to form amine derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the imidazole ring.
Scientific Research Applications
2-{[1-(CARBAMOYLMETHYL)-5-(HYDROXYMETHYL)-1H-IMIDAZOL-2-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(CARBAMOYLMETHYL)-5-(HYDROXYMETHYL)-1H-IMIDAZOL-2-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The carbamoylmethyl group can form hydrogen bonds with biological macromolecules, influencing their function. The sulfanyl group can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(CARBAMOYLMETHYL)-5-(HYDROXYMETHYL)-1H-IMIDAZOL-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE
- 2-{[1-(CARBAMOYLMETHYL)-5-(HYDROXYMETHYL)-1H-IMIDAZOL-2-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-{[1-(CARBAMOYLMETHYL)-5-(HYDROXYMETHYL)-1H-IMIDAZOL-2-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H22N4O3S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[5-(hydroxymethyl)-2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylimidazol-1-yl]acetamide |
InChI |
InChI=1S/C17H22N4O3S/c1-10-4-11(2)16(12(3)5-10)20-15(24)9-25-17-19-6-13(8-22)21(17)7-14(18)23/h4-6,22H,7-9H2,1-3H3,(H2,18,23)(H,20,24) |
InChI Key |
CPZXEBVTTQQTOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=C(N2CC(=O)N)CO)C |
Origin of Product |
United States |
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